An In-depth Technical Guide to 3-Vinylphenyl ethyl(methyl)carbamate
An In-depth Technical Guide to 3-Vinylphenyl ethyl(methyl)carbamate
This technical guide provides a comprehensive overview of 3-Vinylphenyl ethyl(methyl)carbamate, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the pharmaceutical landscape, particularly in the context of neurodegenerative disease therapeutics.
Introduction: The Significance of Carbamates in Drug Development
The carbamate functional group is a recurring motif in a multitude of therapeutic agents, valued for its chemical stability, ability to penetrate cell membranes, and its capacity to mimic a peptide bond.[1] This has led to the successful development of carbamate-containing drugs across various therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system. A prime example of the therapeutic success of carbamates is in the management of Alzheimer's disease, where they function as cholinesterase inhibitors.
3-Vinylphenyl ethyl(methyl)carbamate has emerged as a compound of interest due to its close structural relationship with Rivastigmine, a well-established carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] This guide will elucidate the key technical aspects of 3-Vinylphenyl ethyl(methyl)carbamate, providing a foundational resource for its study and potential applications.
Chemical Identity and Structure
3-Vinylphenyl ethyl(methyl)carbamate is an organic compound featuring a carbamate moiety linked to a vinylphenyl group. Its structural attributes are fundamental to its chemical behavior and biological interactions.
Chemical Structure
The molecular structure of 3-Vinylphenyl ethyl(methyl)carbamate is characterized by a central carbamate group (-OC(O)N-), with a 3-vinylphenyl ring attached to the oxygen atom and ethyl and methyl groups attached to the nitrogen atom.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Vinylphenyl ethyl(methyl)carbamate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | [2][3][4] |
| Molecular Weight | 205.25 g/mol | [2][3][4] |
| CAS Number | 1346602-84-3 | [3][4] |
| Appearance | Clear Yellow Oil | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| Synonyms | (3-Ethenylphenyl) N-ethyl-N-methylcarbamate, N-Ethyl-N-methyl-3-vinylphenyl Carbamate, Rivastigmine Related Compound F | [4] |
Synthesis of 3-Vinylphenyl ethyl(methyl)carbamate
The synthesis of 3-Vinylphenyl ethyl(methyl)carbamate is of significant interest, particularly for its use as a reference standard in the quality control of Rivastigmine production and for metabolic studies. While a detailed, step-by-step protocol from a peer-reviewed source is not publicly available in its entirety, the literature indicates the development of a convenient and efficient synthesis route. A publication entitled "Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine" outlines such a method, achieving an overall yield of over 30%.[5][6]
The general synthetic approach for carbamates of this nature often involves the reaction of a corresponding phenol with a carbamoyl chloride or by reacting an isocyanate with an alcohol. For 3-Vinylphenyl ethyl(methyl)carbamate, a plausible synthetic pathway would involve the reaction of 3-vinylphenol with ethyl(methyl)carbamoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.
Conceptual Synthesis Workflow
The logical flow of a potential synthesis is depicted in the diagram below. This represents a generalized approach and would require optimization of reaction conditions, solvents, and purification methods for practical implementation.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [label="3-Vinylphenol +\nEthyl(methyl)carbamoyl Chloride"]; "Base" [label="Addition of a non-nucleophilic base\n(e.g., Pyridine, Triethylamine)"]; "Reaction" [label="Reaction in an inert solvent\n(e.g., Dichloromethane, THF)"]; "Workup" [label="Aqueous workup to remove\nbase hydrochloride and excess base"]; "Purification" [label="Purification by column\nchromatography"]; "Product" [label="3-Vinylphenyl\nethyl(methyl)carbamate"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Reactants" [label="1. Starting Materials"]; "Reactants" -> "Base" [label="2. Base Addition"]; "Base" -> "Reaction" [label="3. Reaction Setup"]; "Reaction" -> "Workup" [label="4. Quenching & Extraction"]; "Workup" -> "Purification" [label="5. Isolation"]; "Purification" -> "Product" [label="6. Final Product"]; "Product" -> "End"; }
Figure 2: A conceptual workflow for the synthesis of 3-Vinylphenyl ethyl(methyl)carbamate.Spectroscopic Characterization
The structural elucidation and confirmation of 3-Vinylphenyl ethyl(methyl)carbamate rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR (600 MHz, DMSO-d6):
-
δ 7.36–7.31 (m, 2H): Aromatic protons.
-
δ 7.23 (s, 1H): Aromatic proton.
-
δ 7.01 (d, J = 7.7 Hz, 1H): Aromatic proton.
-
δ 6.73 (dd, J = 17.7, 10.9 Hz, 1H): Vinyl proton (-CH=).
-
δ 5.86 (d, J = 17.6 Hz, 1H): Vinyl proton (=CH₂).
-
δ 5.29 (d, J = 10.9 Hz, 1H): Vinyl proton (=CH₂).
-
3.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
-
2.94 (s, 3H): Methyl protons on the nitrogen atom (N-CH₃).
-
1.14 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
¹³C NMR (151 MHz, DMSO-d6):
-
δ 154.3, 151.1, 138.0, 136.3, 129.8, 123.1, 120.8, 118.8, 115.1, 44.2, 33.8, 13.2.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed experimental mass spectrometry data is not available in the public domain. However, under electron ionization (EI), the molecule would be expected to show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would likely involve the cleavage of the carbamate ester bond and rearrangements, leading to characteristic fragment ions.
Role in Drug Development and Research
The primary significance of 3-Vinylphenyl ethyl(methyl)carbamate in the field of drug development stems from its relationship with Rivastigmine.
Metabolite of Rivastigmine
Studies have indicated that 3-Vinylphenyl ethyl(methyl)carbamate is a potential human metabolite of Rivastigmine.[2][5] Understanding the metabolic fate of a drug is a critical aspect of its development, influencing its efficacy, safety, and dosing regimen. The availability of pure 3-Vinylphenyl ethyl(methyl)carbamate as a reference standard is therefore essential for pharmacokinetic and metabolism studies of Rivastigmine.
Pharmaceutical Reference Standard
3-Vinylphenyl ethyl(methyl)carbamate is also known as "Rivastigmine Related Compound F" and is used as a pharmaceutical impurity standard.[4] Regulatory bodies require stringent control over the purity of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. Therefore, having well-characterized reference standards of potential impurities and metabolites is crucial for the development of analytical methods to ensure the quality and consistency of the final drug product.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Vinylphenyl ethyl(methyl)carbamate is not widely available. However, based on the general properties of carbamates and related aromatic compounds, appropriate safety precautions should be taken when handling this substance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]
It is imperative to consult a comprehensive safety data sheet for a closely related compound or to perform a thorough risk assessment before handling 3-Vinylphenyl ethyl(methyl)carbamate.
Conclusion
3-Vinylphenyl ethyl(methyl)carbamate is a molecule of considerable importance in the pharmaceutical sciences, primarily due to its role as a potential metabolite and a reference impurity for the Alzheimer's drug, Rivastigmine. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and spectroscopic characterization, offering valuable insights for researchers and professionals in drug development. Further research into its biological activity and a more detailed elucidation of its metabolic pathways will continue to enhance our understanding of this significant compound.
References
- Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_4]
- 3-VINYLPHENYL ETHYL(METHYL)CARBAMATE. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT]
- CAS No : 1346602-84-3 | Product Name : 3-Vinylphenyl ethyl(methyl)carbamate. Pharmaffiliates. [URL: https://www.
- Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. ResearchGate. [URL: https://www.researchgate.net/publication/279585188_Synthesis_of_3-Vinylphenyl_Ethylmethylcarbamate_A_Potential_Human_Metabolite_of_Rivastigmine]
- Rivastigmine Related Compound F (25 mg) (3-Vinylphenyl ethyl(methyl)carbamate). USP Store. [URL: https://store.usp.org/product/1604961]
- NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/NOTE-Synthesis-of-3-Vinylphenyl-A-Potential-Human-Xu-Ma/5824945a0b4d4586d30f555627618991206f4705]
- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [URL: https://www.researchgate.
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501127s]
- Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10871143/]
- Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. [URL: https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=787236]
- 3-Ethenylphenyl ethyl(methyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71307771]
- Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_4]
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